1-(3,4-Dimethylphenyl)-3-morpholinopyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-3-4-13(9-12(11)2)18-15(19)10-14(16(18)20)17-5-7-21-8-6-17/h3-4,9,14H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTPGNGPVZPQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)-3-morpholinopyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4-dimethylbenzaldehyde with morpholine to form an intermediate Schiff base, which is then cyclized with succinic anhydride to yield the final product. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-3-morpholinopyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where halogenated reagents like bromoethane can introduce new functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize reaction rates and yields.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-morpholinopyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethylphenyl)-3-morpholinopyrrolidine-2,5-dione exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and activity at the molecular level.
Comparison with Similar Compounds
Structural Insights :
- The morpholino group in the target compound contrasts with halogen substituents in fluoroimide, suggesting divergent applications (pharmaceutical vs. agrochemical). Morpholino may improve water solubility, critical for drug bioavailability, whereas halogens enhance environmental persistence in pesticides .
Pyrazole and Pyrazolone Derivatives
Pyrazole-based compounds like Eltrombopag Olamine share the 3,4-dimethylphenyl motif but differ in core structure:
| Compound | Core Structure | Substituents | Applications |
|---|---|---|---|
| Eltrombopag Olamine | Pyrazol-4-ylidene | 3,4-dimethylphenyl, biphenyl-carboxylic acid | Thrombocytopenia treatment (TPO receptor agonist) |
| This compound | Pyrrolidine-2,5-dione | Morpholino, 3,4-dimethylphenyl | Hypothetical: Neuromodulator or kinase inhibitor |
Functional Differences :
- Eltrombopag’s biphenyl-carboxylic acid group enables thrombopoietin receptor activation, whereas the morpholino group in the target compound may favor interactions with amine or ether-linked receptors .
Chalcone and Flavonoid Derivatives
Chalcones (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone) and flavones share aromaticity but differ in scaffold flexibility:
| Compound | Core Structure | Substituents | Bioactivity |
|---|---|---|---|
| 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone | Chalcone | Dihydroxyphenyl, pyridine | Antioxidant, anti-inflammatory |
| This compound | Pyrrolidine-2,5-dione | Morpholino, dimethylphenyl | Hypothetical: Enzyme inhibition |
Key Contrasts :
- Chalcones’ α,β-unsaturated ketone system allows redox activity and radical scavenging, absent in the saturated pyrrolidine-2,5-dione core.
- The target compound’s morpholino group may confer better metabolic stability compared to chalcones’ hydroxyl groups, which are prone to glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
